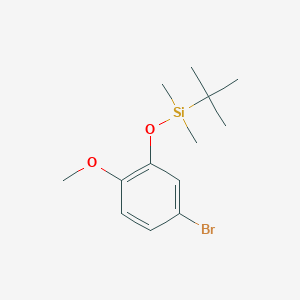

2-(T-Butyldimethylsilyloxy)-4-bromoanisole

描述

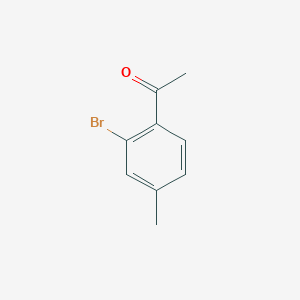

The compound “2-(T-Butyldimethylsilyloxy)-4-bromoanisole” likely contains a bromoanisole group and a T-Butyldimethylsilyloxy group . Bromoanisoles are a type of aromatic compound that contain a bromine atom and an anisole group. T-Butyldimethylsilyloxy groups are often used as protective groups in organic synthesis, particularly for alcohols .

Synthesis Analysis

While specific synthesis methods for “2-(T-Butyldimethylsilyloxy)-4-bromoanisole” were not found, T-Butyldimethylsilyloxy groups are often introduced using T-butyldimethylsilyl chloride in the presence of a base . Additionally, bromoanisoles can be synthesized through electrophilic aromatic substitution of anisole with bromine .

Chemical Reactions Analysis

T-Butyldimethylsilyloxy groups are often used as protective groups in organic synthesis, particularly for alcohols . They can be removed under mildly acidic conditions. Bromoanisoles can undergo various reactions typical of aromatic halides, such as nucleophilic aromatic substitution and metal-catalyzed cross coupling .

科学研究应用

Silicon-Fluorine Chemistry

- Application : The TBDMS group is used in the preparation of silicon (II) fluorides and the different synthetic methodologies used to generate them .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The chemistry of silicon (II) fluorides has undergone a renaissance during the last three decades, with tremendous progress being achieved in this area, in particular, with respect to their synthesis and structural characterisation .

RNA Synthesis

- Application : The TBDMS group is used in the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry .

- Method : Phosphoramidite monomers are activated with 5-benzylmercapto-1 H -tetrazole enabling fast and highly efficient coupling to the 5′-hydroxyl group of the support-bound oligonucleotide . On completion of the synthesis, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols .

- Results : The synthesis of RNA has become routine and highly reliable, largely triggered by the discovery and utility of small interfering RNAs (siRNAs) but also owing to the development of ribozymes and aptamers for therapeutic and/or diagnostic applications .

Molecular Solid Dynamics

- Application : The compound “2-t-butyldimethylsilyloxy-6-bromonaphthalene” is used in solid state 1H nuclear magnetic resonance spin-lattice relaxation experiments and X-ray diffractometry . This compound offers an opportunity to simultaneously investigate, and differentiate between, the rotations of a t-butyl group [C (CH3)3] and its three constituent methyl groups (CH3) and, simultaneously, a pair of ‘lone’ methyl groups (attached to the Si atom) .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The solid state 1H relaxation experiments determine activation energies for these rotations .

Organic Synthesis

- Application : The TBDMS group is used to protect alcohols in organic synthesis .

- Method : TBDMS chloride reacts with alcohols in the presence of base to give TBDMS ethers .

- Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of 2-(t-Butyldimethylsilyloxy)methylpyridine

- Application : The compound “2-(t-Butyldimethylsilyloxy)methylpyridine” is used in organic synthesis .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Alcohol Protecting Groups

未来方向

属性

IUPAC Name |

(5-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQARBOIOUKKZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450640 | |

| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(T-Butyldimethylsilyloxy)-4-bromoanisole | |

CAS RN |

177329-71-4 | |

| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)

![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)